

# Propionyl Chloride: A Comprehensive Technical Guide for Researchers

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#### Introduction

**Propionyl chloride** (CH<sub>3</sub>CH<sub>2</sub>COCl), also known as propanoyl chloride, is a highly reactive acyl chloride and a cornerstone reagent in organic synthesis. Valued for its ability to introduce the propionyl group (CH<sub>3</sub>CH<sub>2</sub>CO-), it serves as a critical intermediate in the production of a wide array of fine chemicals, pharmaceuticals, and agrochemicals. This technical guide provides an in-depth overview of **propionyl chloride**, including its chemical properties, synthesis, key reactions with detailed experimental protocols, and safety considerations, tailored for researchers, scientists, and professionals in drug development.

## **Core Properties of Propionyl Chloride**

**Propionyl chloride** is a colorless to light yellow, volatile, and flammable liquid characterized by a pungent odor. It is highly corrosive and reacts vigorously with water and other nucleophilic reagents.[1][2] Its key physical and chemical data are summarized below.



Property	Value	Reference(s)
CAS Number	79-03-8	[3][4]
Molecular Formula	C₃H₅ClO	[3][4]
Molecular Weight	92.52 g/mol	[3][4]
Appearance	Colorless to light yellow liquid	[2][3]
Density	1.059 g/mL at 25 °C	[1]
Boiling Point	77-80 °C	[1][3][5]
Melting Point	-94 °C	[3]
Flash Point	12 °C (53-54 °F)	[3][6]
Refractive Index (n20/D)	1.404	[1]
Solubility	Reacts with water and alcohol. Soluble in ethanol.	[7][8]

## **Synthesis of Propionyl Chloride**

**Propionyl chloride** is typically synthesized from propionic acid using various chlorinating agents. Common laboratory and industrial methods include reactions with thionyl chloride (SOCl<sub>2</sub>), phosphorus trichloride (PCl<sub>3</sub>), or oxalyl chloride ((COCl)<sub>2</sub>).[7][9][10]

# Experimental Protocol: Synthesis from Propionic Acid and Phosphorus Trichloride

This protocol describes a common laboratory-scale synthesis of **propionyl chloride**.

#### Materials:

- Propionic acid (18.5 mL)
- Phosphorus trichloride (8.7 mL)
- 250 mL round-bottom flask (eggplant-shaped)



- Reflux condenser
- Distillation apparatus
- · Heating mantle or oil bath
- Magnetic stirrer and stir bar
- Calcium chloride drying tube

#### Procedure:

- Reaction Setup: Assemble a dry 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a calcium chloride drying tube to protect the reaction from atmospheric moisture. The entire apparatus should be flame-dried or oven-dried before use.[9]
- Charging Reagents: In a fume hood, add 18.5 mL of propionic acid and 8.7 mL of phosphorus trichloride to the reaction flask.[9]
- Reaction: Heat the mixture to 50°C using a heating mantle or oil bath and maintain this temperature under reflux with continuous stirring for 3 to 6 hours.[7][9]
- Isolation: After the reflux period, allow the mixture to cool and stand for 1-2 hours. The lower layer of phosphorous acid can then be separated.[7]
- Purification: The crude **propionyl chloride** (the upper layer) is purified by fractional distillation. Collect the fraction that boils at approximately 77-80°C.[7][9]

Safety Note: This reaction should be performed in a well-ventilated fume hood as it evolves hydrogen chloride gas. Both phosphorus trichloride and **propionyl chloride** are corrosive and moisture-sensitive.[9]

# Key Reactions and Applications in Drug Development

**Propionyl chloride**'s high reactivity makes it a versatile reagent for introducing the propionyl group into various molecules, a crucial step in the synthesis of numerous pharmaceuticals.[7]



### **Friedel-Crafts Acylation**

Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. **Propionyl chloride** is frequently used to synthesize propiophenones, which are precursors for various pharmaceuticals.[11][12][13]

#### Materials:

- Anhydrous aluminum chloride (AlCl<sub>3</sub>)
- Anhydrous benzene
- Propionyl chloride
- Dry methylene chloride (solvent)
- Round-bottom flask with a reflux condenser and a dropping funnel
- · Ice bath
- Hydrochloric acid (concentrated)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

#### Procedure:

- Reaction Setup: In a fume hood, place anhydrous aluminum chloride and dry benzene in a round-bottom flask equipped with a reflux condenser and a dropping funnel. Cool the flask in an ice bath.[14]
- Addition of Propionyl Chloride: Add propionyl chloride dropwise from the dropping funnel
  to the cooled and stirred benzene-AlCl<sub>3</sub> mixture. A vigorous reaction occurs with the
  evolution of HCl gas.[12]
- Reaction Completion: After the addition is complete, heat the mixture to reflux (around 60°C) for approximately 30 minutes to ensure the reaction goes to completion.[12]



- Workup: Cool the reaction mixture and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.[14]
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with methylene chloride. Combine the organic layers.[14]
- Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and then again with water.
- Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation. The resulting crude propiophenone can be further purified by distillation.[14]

### **Amide Synthesis (Amidation)**

The reaction of **propionyl chloride** with primary or secondary amines is a straightforward and efficient method to form propionamides. This reaction is fundamental in the synthesis of many active pharmaceutical ingredients (APIs). A prominent example is its use in the final step of the synthesis of fentanyl and its analogs.[15][16]

This protocol outlines the final acylation step in one of the common synthetic routes to fentanyl, known as the Siegfried method.[15][17][18]

#### Materials:

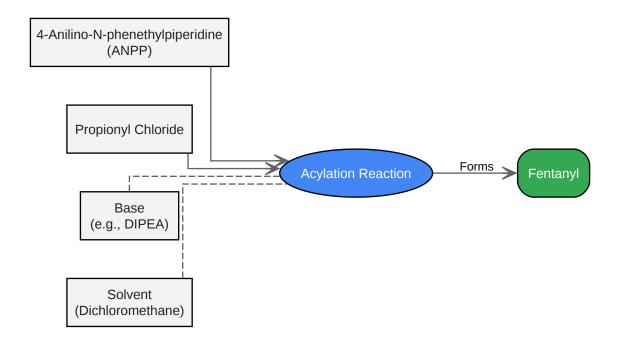
- 4-Anilino-N-phenethylpiperidine (ANPP)
- Propionyl chloride
- Diisopropylethylamine (DIPEA) or another non-nucleophilic base
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath



Separatory funnel

#### Procedure:

- Reaction Setup: Dissolve 4-Anilino-N-phenethylpiperidine (ANPP) (1.0 eq) and diisopropylethylamine (DIPEA) (2.0 eq) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[15]
- Cooling: Cool the solution in an ice bath with stirring.[15]
- Addition of Propionyl Chloride: Add propionyl chloride (2.0 eq) dropwise to the cooled solution.[15]
- Reaction: Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours.[15]
- Workup: Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[15]
- Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure to yield the crude fentanyl product, which can be further purified by crystallization or chromatography.[15]





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Figure 1. Final acylation step in the synthesis of Fentanyl.

## **Ester Synthesis (Esterification)**

**Propionyl chloride** reacts rapidly with alcohols to form propionate esters. These esters have applications as solvents and are intermediates in the synthesis of various compounds, including fragrances and pharmaceuticals.[19]

#### Materials:

- Ethanol (anhydrous)
- · Propionyl chloride
- A suitable non-nucleophilic base (e.g., pyridine or triethylamine)
- Dry ether or dichloromethane (solvent)
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Ice bath

#### Procedure:

- Reaction Setup: In a fume hood, dissolve anhydrous ethanol and a non-nucleophilic base (to neutralize the HCl byproduct) in a dry solvent within a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
- Cooling: Cool the flask in an ice bath.
- Addition of Propionyl Chloride: Add propionyl chloride dropwise from the dropping funnel to the cooled, stirred solution.



- Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1-2 hours.
- Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
- Extraction and Washing: Separate the organic layer. Wash it sequentially with dilute acid (e.g., 1M HCl) to remove the base, then with saturated sodium bicarbonate solution, and finally with brine.
- Drying and Isolation: Dry the organic layer with an anhydrous drying agent (e.g., MgSO<sub>4</sub>), filter, and remove the solvent via distillation to obtain ethyl propionate. Further purification can be achieved by fractional distillation.[20]

## Safety and Handling

**Propionyl chloride** is a hazardous substance that requires careful handling in a controlled laboratory environment.

- Flammability: It is a highly flammable liquid and its vapors can form explosive mixtures with air. Keep away from heat, sparks, open flames, and other ignition sources.[6][8][21]
- Corrosivity: Propionyl chloride is corrosive and can cause severe skin burns and eye damage.[6][22]
- Toxicity: It is harmful if swallowed and toxic if inhaled.[6][22]
- Reactivity: It reacts violently with water, alcohols, bases, and strong oxidizing agents, often liberating toxic gases such as hydrogen chloride.[8][23]

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[21]
- Skin Protection: Use chemical-resistant gloves and wear protective clothing to prevent skin contact.[21]





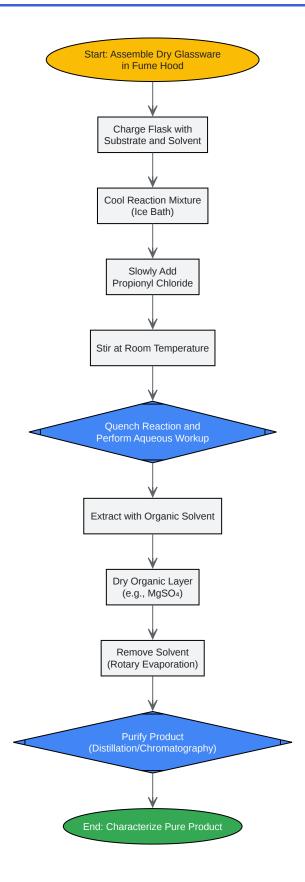


 Respiratory Protection: All handling should be conducted in a well-ventilated fume hood. If exposure limits are exceeded, a full-face respirator may be necessary.[21]

#### Storage and Disposal:

- Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids. Keep the container tightly closed and away from incompatible materials.[21][23]
- Disposal: Dispose of propionyl chloride and its containers in accordance with local, state, and federal regulations. It should be treated as hazardous waste.[22]





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Figure 2. General experimental workflow for reactions involving **propionyl chloride**.



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